molecular formula C8H10N4O2 B12367561 2-(4-Nitropyrazolidin-3-yl)pyridine

2-(4-Nitropyrazolidin-3-yl)pyridine

Cat. No.: B12367561
M. Wt: 194.19 g/mol
InChI Key: DJJDPGMNXMGQAB-UHFFFAOYSA-N
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Description

2-(4-Nitropyrazolidin-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring covalently linked to a pyrazolidine moiety substituted with a nitro (-NO₂) group at position 4. The pyrazolidine ring, a saturated five-membered ring containing two nitrogen atoms, confers conformational rigidity, while the electron-withdrawing nitro group enhances electrophilic reactivity and influences intermolecular interactions.

The nitro group’s presence is critical for modulating electronic properties, solubility, and biological activity, as seen in structurally related compounds .

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-(4-nitropyrazolidin-3-yl)pyridine

InChI

InChI=1S/C8H10N4O2/c13-12(14)7-5-10-11-8(7)6-3-1-2-4-9-6/h1-4,7-8,10-11H,5H2

InChI Key

DJJDPGMNXMGQAB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitropyrazolidin-3-yl)pyridine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For example, the reaction of pyridine with dinitrogen pentoxide in an organic solvent can yield nitropyridinium ions, which can then be reacted with sulfur dioxide and water to produce nitropyridine . Another method involves the nitration of pyridines using nitric acid in trifluoroacetic anhydride, resulting in the formation of nitropyridines in varying yields .

Industrial Production Methods

Industrial production of 2-(4-Nitropyrazolidin-3-yl)pyridine typically involves large-scale nitration processes. These processes are optimized for high yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitropyrazolidin-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(4-Nitropyrazolidin-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Nitropyrazolidin-3-yl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-Nitropyrazolidin-3-yl)pyridine with structurally or functionally related pyridine derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Substituent Effects and Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-(4-Nitropyrazolidin-3-yl)pyridine 4-NO₂ ~300 (estimated) 280–300 (inferred) Pyridine, Pyrazolidine, NO₂
2-Amino-4-(2-chloro-5-aryl-pyridin-3-yl)pyridine Cl, aryl groups 466–545 268–287 Pyridine, Cl, NH₂
3-(4-Nitrophenyl)-1-(pyridin-2-yl)allylidene derivatives 4-NO₂, allylidene Not reported Not reported Pyridine, NO₂, C=C
2-(Chloromethyl)pyridine hydrochloride CH₂Cl 164.03 Not reported Pyridine, Cl
  • Melting Points : Chloro-substituted pyridines in exhibit melting points of 268–287°C. The nitro group’s polarity and hydrogen-bonding capacity in the target compound may elevate its melting point to ~280–300°C, though steric effects from the pyrazolidine ring could moderate this trend .
  • Solubility: Nitro groups generally reduce aqueous solubility due to increased molecular weight and hydrophobicity. This contrasts with amino-substituted pyridines, which exhibit higher solubility via protonation .

Spectroscopic Characterization

Compound IR (cm⁻¹) ¹H NMR (δ ppm, key signals)
2-(4-Nitropyrazolidin-3-yl)pyridine ~1520, 1350 (NO₂ asym/sym) Pyridine H: 8.5–9.0; Pyrazolidine H: 3.5–4.5
Chloro-substituted pyridines 600–800 (C-Cl) Aromatic H: 7.0–8.5; NH₂: ~5.5
Allylidene derivatives ~1520, 1350 (NO₂) Allylidene H: ~5.0–6.0; Pyridine H: 8.0–8.8

The nitro group’s IR signature (~1520 and 1350 cm⁻¹) is consistent across nitro-substituted compounds, aiding structural verification . In ¹H NMR, pyridine protons in the target compound are deshielded compared to chloro derivatives due to the nitro group’s electron-withdrawing effect .

Toxicity and Stability

  • This contrasts with chloro or methyl groups, which are generally more metabolically stable .
  • Storage : Like 2-(chloromethyl)pyridine hydrochloride, the target compound may require protection from light and moisture to prevent nitro group degradation or hydrolysis .

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